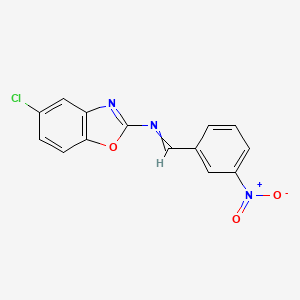
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Methanimine: The methanimine linkage is formed by the condensation of the benzoxazole derivative with a nitro-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The methanimine linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted benzoxazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the nitro group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Bromo-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine: The bromo group may impart different chemical properties compared to the chloro group.
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine: The position of the nitro group on the phenyl ring may affect the compound’s reactivity and biological activity.
Uniqueness
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific combination of functional groups and their positions on the benzoxazole and phenyl rings. This unique structure may result in distinct chemical reactivity and biological properties compared to similar compounds.
Properties
CAS No. |
114424-80-5 |
|---|---|
Molecular Formula |
C14H8ClN3O3 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-4-5-13-12(7-10)17-14(21-13)16-8-9-2-1-3-11(6-9)18(19)20/h1-8H |
InChI Key |
CGOUTXROBYPCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


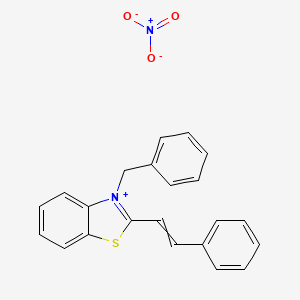
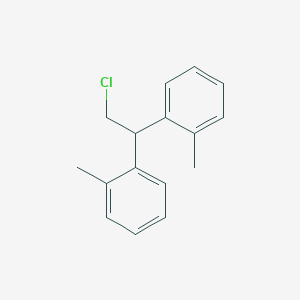

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
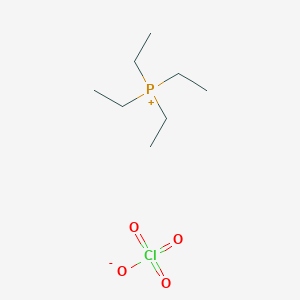


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
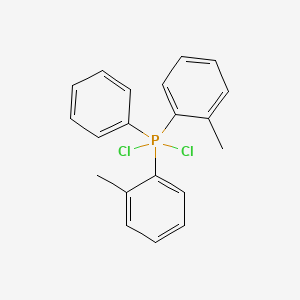

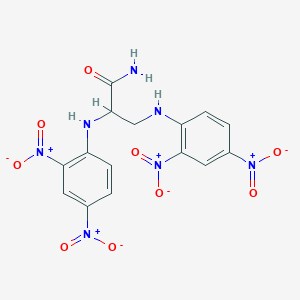
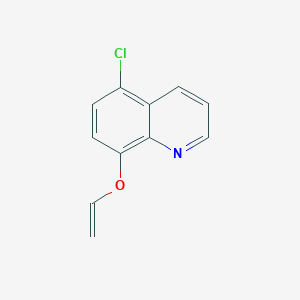
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

